Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the cyclohexanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Mild reducing agents like NaBH4 are used in alcoholic solvents.
Oxidation: Strong oxidizing agents like KMnO4 are used in aqueous or acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents can enhance the compound’s binding affinity to target proteins, potentially leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-fluorobenzoate: A related compound with similar substituents on the phenyl ring but different core structure.
1-Bromo-4-fluorobenzene: Another similar compound with a simpler structure, used as a precursor in organic synthesis.
Uniqueness
Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate is unique due to its specific combination of substituents and core structure, which can result in distinct chemical and biological properties
Properties
CAS No. |
1385694-54-1 |
---|---|
Molecular Formula |
C14H14BrFO3 |
Molecular Weight |
329.16 g/mol |
IUPAC Name |
methyl 1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H14BrFO3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-12(16)11(15)8-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
UMKFQIUGUWNJHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.